Tert-butyl 4-chloroquinolin-6-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-chloroquinolin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTVTZQAGQHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 4 Chloroquinolin 6 Ylcarbamate
Strategic Design of Precursors and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. actascientific.com For Tert-butyl 4-chloroquinolin-6-ylcarbamate, this analysis reveals a logical sequence of disconnections corresponding to reliable and well-established chemical reactions.
The primary disconnections are:
C-N Bond of the Carbamate (B1207046): The tert-butyl carbamate (Boc) group is a standard protecting group for amines. numberanalytics.com Its disconnection reveals the precursor 6-amino-4-chloroquinoline and suggests a final synthesis step of N-tert-butyloxycarbonylation (Boc protection).
C-Cl Bond at the 4-position: The chloro group on the quinoline (B57606) ring is typically introduced by substituting a hydroxyl group. This points to 6-amino-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-aminoquinolin-4(1H)-one) as the next precursor. This transformation is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). youtube.com
Quinoline Core Formation: The 6-amino-4-hydroxyquinoline core can be disconnected through several classic quinoline synthesis reactions. A common approach involves starting with an appropriately substituted aniline (B41778). For a 6-amino substituent, the synthesis often begins with p-nitroaniline, where the nitro group is later reduced to the required amine functionality.
This retrosynthetic pathway dictates a forward synthesis that begins with the formation of the quinoline ring, followed by chlorination, and concludes with the introduction of the tert-butyl carbamate group.
The construction of the quinoline skeleton is a foundational step. Classic methods such as the Skraup or Friedländer synthesis are frequently employed. researchgate.netiipseries.org
A widely used approach for synthesizing 6-substituted quinolines starts with the corresponding substituted aniline. researchgate.net In this case, p-nitroaniline serves as an excellent starting material. The Skraup synthesis involves reacting p-nitroaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the starting nitrobenzene (B124822) itself) to form 6-nitroquinoline (B147349). researchgate.netwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the aromatic quinoline ring.
Once 6-nitroquinoline is formed, the nitro group must be reduced to an amine to yield 6-aminoquinoline (B144246). This reduction is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid being a particularly effective and common method for this specific conversion, providing high yields of the desired 6-aminoquinoline. nih.gov
To synthesize the key intermediate, 6-amino-4-chloroquinoline, a chloro group must be introduced at the C4 position. Direct chlorination is often difficult and lacks regioselectivity. Therefore, the synthesis typically proceeds through a 4-hydroxyquinoline (B1666331) intermediate (also known as a 4-quinolone). This intermediate can be synthesized via methods like the Gould-Jacobs reaction.
The conversion of the 4-hydroxy group to a 4-chloro group is a robust and high-yielding reaction. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). google.comnih.gov The mechanism involves the initial phosphorylation of the hydroxyl group (or the tautomeric amide oxygen of the quinolone) by POCl₃. This creates an excellent leaving group, which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution reaction to yield the 4-chloroquinoline (B167314) derivative. nih.gov This step is crucial for activating the 4-position for subsequent reactions if needed, although in this synthesis, it is the final modification to the core ring system before the carbamate formation.
The final step in the synthesis of the target molecule is the formation of the tert-butyl carbamate group at the 6-amino position. This is achieved through a reaction known as Boc protection, a common strategy to protect amine functionalities. numberanalytics.com
The reaction involves treating 6-amino-4-chloroquinoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The process typically requires the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct. numberanalytics.com Common bases used for this purpose include triethylamine (B128534) (Et₃N) or milder inorganic bases like sodium bicarbonate (NaHCO₃). numberanalytics.com For less reactive amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed to accelerate the reaction. numberanalytics.com The reaction is generally clean, proceeds with high yield, and is conducted under relatively mild conditions, making it an ideal final step in a complex synthesis.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Moving from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of all reaction parameters. The goal is to maximize yield, purity, and throughput while minimizing costs, waste, and safety risks.
The choice of solvent and the precise control of temperature are critical factors in each step of the synthesis.
Quinoline Core Synthesis (Skraup Reaction): Traditionally, this reaction uses concentrated sulfuric acid as both the catalyst and the solvent. numberanalytics.com The reaction is highly exothermic and requires careful temperature control, often involving gradual heating to initiate and sustain the reaction without allowing it to become dangerously violent. wikipedia.orgnumberanalytics.com Microwave-assisted methods have been developed to improve control and reduce reaction times. researchgate.netresearchgate.net
Chlorination with POCl₃: This reaction is often performed using an excess of POCl₃ which also acts as the solvent. However, for scalability and environmental reasons, high-boiling inert solvents like toluene (B28343) or xylene can be used. nih.gov Temperature is typically elevated (reflux) to drive the reaction to completion. Careful monitoring is essential as the reaction can be vigorous.
Boc Protection: The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. Recent studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection for aromatic amines, even without a base. wuxibiology.com Temperature is generally kept at or slightly above room temperature, as excessive heat can cause the decomposition of Boc₂O. acs.org
Table 1: Effect of Solvent and Temperature on Key Synthetic Steps
| Synthetic Step | Solvent System | Typical Temperature | Impact and Considerations |
|---|---|---|---|
| Skraup Synthesis | H₂SO₄ (as solvent/catalyst) | 140-170°C | Highly exothermic; requires careful control. Solvent choice is limited by harsh acidic conditions. |
| Chlorination | Excess POCl₃ or Toluene | 90-110°C (Reflux) | Excess POCl₃ is effective but problematic for scale-up. Inert solvents require higher temperatures. |
| Boc Protection | DCM, THF, or Methanol | 0 - 40°C | Aprotic solvents are standard. Alcohols can accelerate the reaction. Mild temperatures prevent reagent decomposition. |
Efficient management of catalysts and reagents is key to developing an economical and sustainable synthesis.
Quinoline Core Synthesis (Friedländer Annulation): As an alternative to the Skraup reaction, the Friedländer synthesis condenses a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgbenthamdirect.com This reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaOH). wikipedia.orgorganic-chemistry.org Lewis acid catalysts, such as Indium(III) triflate (In(OTf)₃), have been shown to be highly effective, often allowing for solvent-free conditions and high yields. rsc.orgrsc.org
Chlorination: While using excess POCl₃ is common, modern scalable processes aim to use near-stoichiometric amounts to reduce waste and simplify work-up. nih.gov The addition of a base, such as pyridine (B92270) or diisopropylethylamine, can be used to neutralize the HCl generated, which can sometimes improve reaction efficiency. researchgate.net
Boc Protection: The stoichiometry of Boc₂O is typically a slight excess (1.1-1.5 equivalents) to ensure complete conversion of the amine. The choice and amount of base are critical. Stronger bases or catalytic amounts of highly active catalysts like DMAP can accelerate the reaction but may introduce side reactions if not carefully controlled. numberanalytics.com Protic ionic liquids have also been explored as recyclable catalysts for this transformation, offering a green chemistry alternative. researchgate.net
Table 2: Catalyst and Reagent Systems for Key Synthetic Steps
| Synthetic Step | Catalyst/Reagent System | Role | Optimization Goal |
|---|---|---|---|
| Friedländer Synthesis | In(OTf)₃, p-TSA, NaOH | Lewis/Brønsted Acid or Base Catalyst | Increase reaction rate and yield; enable milder, solvent-free conditions. |
| Chlorination | POCl₃ (1-1.5 eq) with Pyridine | Chlorinating Agent & Base | Minimize excess hazardous reagent; improve safety and reduce waste for scale-up. |
| Boc Protection | Boc₂O (1.1 eq) with Et₃N or DMAP (cat.) | Protecting Agent & Base/Catalyst | Achieve high conversion with minimal reagent excess; catalyst choice depends on amine reactivity. |
Exploration of Novel Catalytic Approaches
Catalysis is central to the contemporary synthesis of quinoline scaffolds, offering pathways that are more efficient and selective than traditional stoichiometric reactions. The exploration of transition metal, organo-, and biocatalysis has opened new avenues for constructing the 4-chloroquinoline core.
Transition metal catalysis provides powerful tools for the construction of the quinoline ring system, often involving C-C and C-N bond formation through cross-coupling reactions. ias.ac.in Catalysts based on palladium, copper, cobalt, and nickel are particularly prevalent. numberanalytics.comorganic-chemistry.orgresearchgate.net These methods offer significant advantages over classical syntheses like the Friedländer or Skraup reactions, which can require harsh conditions. nih.gov
For the assembly of a 6-amino-4-chloroquinoline precursor, transition metal-catalyzed reactions can be employed in several ways. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura or Heck couplings can be used to construct the bicyclic quinoline core from appropriately substituted anilines and other building blocks. numberanalytics.com Copper catalysts are often used in Ullmann-type coupling reactions to form key C-N bonds during cyclization. numberanalytics.com More recently, cobalt-catalyzed C-H activation and cyclization cascades have emerged as an efficient method for generating quinoline derivatives from simple anilines and ketones, releasing only water and hydrogen gas as byproducts. nih.gov
| Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura, Heck, Sonogashira Coupling | Aryl halides, boronic acids, alkynes | High functional group tolerance, well-established reactivity. | ias.ac.innumberanalytics.com |
| Copper (e.g., CuI, CuBr) | Ullmann Condensation, C-H Functionalization | Anilines, aldehydes | Cost-effective, efficient for C-N bond formation. | ias.ac.innumberanalytics.com |
| Cobalt (e.g., Co(salophen)) | Aerobic Dehydrogenation, C-H Activation | Tetrahydroquinolines, anilines, ketones | Uses inexpensive metal, can utilize air as an oxidant. | organic-chemistry.orgnih.gov |
| Nickel (e.g., NiCl₂(PCy₃)₂) | Dehydrogenative Coupling | 2-aminobenzyl alcohols, ketones | Eco-friendly, operates at mild temperatures. | organic-chemistry.org |
In the quest for greener and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. nih.gov
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. nih.gov For quinoline synthesis, acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Brønsted acids can effectively promote condensation and cyclization reactions under milder conditions than traditional methods. nih.govresearchgate.net For example, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be efficiently catalyzed by organocatalysts, leading to functionalized quinolines. nih.gov This approach is beneficial for its operational simplicity and reduced environmental impact. researchgate.net
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. nih.gov Enzymes such as lipases, oxidases, and nitroreductases have been applied to the synthesis of quinoline derivatives. nih.govresearchgate.net For instance, monoamine oxidase (MAO-N) has been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. nih.govacs.org Lipase-catalyzed reactions have been reported for the condensation of 2-aminobenzaldehydes with ketones to form the quinoline scaffold. researchgate.net These enzymatic methods offer unparalleled selectivity, often obviating the need for protecting groups and reducing the formation of unwanted byproducts. nih.gov
| Catalyst Type | Specific Catalyst | Reaction | Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | p-Toluenesulfonic acid (p-TsOH) | Three-component reaction (aldehydes, amines, alkynes) | Metal-free, can be performed in green solvents like water. | researchgate.net |
| Organocatalyst | (S)-Proline | Asymmetric Mannich Reaction | Provides enantioselective control for chiral side chains. | orgsyn.org |
| Biocatalyst | Monoamine Oxidase (MAO-N) | Oxidative aromatization of tetrahydroquinolines | High selectivity, mild reaction conditions (ambient temp/pressure). | nih.govacs.org |
| Biocatalyst | Porcine Pancreatic Lipase (PPL) | Friedländer Condensation | Environmentally benign, high yields under moderate conditions. | researchgate.net |
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles is crucial for developing sustainable pharmaceutical manufacturing processes. For this compound, this involves maximizing reaction efficiency and minimizing waste and hazardous substance use. jocpr.comsemanticscholar.org
Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. scranton.edursc.org
Organic solvents account for a significant portion of the waste generated in pharmaceutical synthesis. Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with more benign alternatives. nih.gov Microwave-assisted synthesis has emerged as a key technology, often enabling solvent-free reactions with significantly reduced reaction times and energy consumption. mdpi.com
The use of alternative reaction media is another important strategy. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. acs.org Certain quinoline syntheses, such as the TsOH-catalyzed three-component reaction, have been successfully performed in water. researchgate.net Ionic liquids have also been explored as recyclable solvent systems that can enhance reaction rates and selectivity. Following the philosophy that "the best solvent is no solvent," performing reactions under neat conditions, where possible, represents the most sustainable approach. nih.govacs.org
Flow Chemistry and Continuous Processing Techniques for Enhanced Production
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. numberanalytics.com This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. ucd.ieresearchgate.net
For the synthesis of quinoline-based active pharmaceutical ingredients (APIs), flow chemistry enables the safe use of hazardous reagents or extreme reaction conditions that would be difficult to manage on a large scale in batch reactors. ucd.ieresearchgate.net Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors where a high surface-area-to-volume ratio ensures uniform irradiation. researchgate.netacs.org A continuous flow process for synthesizing quinoline products via a photochemical isomerization-cyclization cascade has demonstrated high yields and throughputs greater than one gram per hour. ucd.ie The ability to couple multiple reaction steps in a "telescoped" sequence without isolating intermediates further enhances efficiency, reduces waste, and shortens production times. ucd.iebeilstein-journals.org
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Scalability | Difficult; requires larger vessels and presents safety challenges. | Easier; achieved by running the system for a longer duration. | numberanalytics.com |
| Safety | Higher risk with exothermic reactions or hazardous reagents. | Inherently safer due to small reactor volumes and superior heat control. | acs.org |
| Reaction Time | Often hours to days. | Typically minutes. | acs.orgbeilstein-journals.org |
| Productivity/Throughput | Limited by batch size. | High; can generate multigram to kilogram quantities efficiently. | ucd.ieacs.org |
| Reproducibility | Can vary between batches. | High; precise control over parameters ensures consistency. | numberanalytics.com |
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 4 Chloroquinolin 6 Ylcarbamate
Reactivity Profile of the Quinoline (B57606) Nucleus
The quinoline ring system is an electron-deficient heterocycle, which influences its susceptibility to both electrophilic and nucleophilic attacks. The presence of a deactivating chloro group and an activating carbamate (B1207046) group further modulates this inherent reactivity.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring.
In tert-butyl 4-chloroquinolin-6-ylcarbamate, the reactivity towards electrophiles is complex:
Quinoline Nitrogen : The nitrogen atom in the heterocyclic ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly in the pyridine (B92270) ring (positions 2, 3, and 4).
-Cl Group (C-4) : The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions.
-NHBoc Group (C-6) : The carbamate group is an activating substituent. The nitrogen lone pair can donate electron density into the benzene (B151609) ring via resonance, stabilizing the cationic intermediate formed during the substitution. This effect directs incoming electrophiles to the ortho and para positions relative to C-6, which are C-5 and C-7.
Considering these competing influences, electrophilic substitution is most likely to occur on the carbocyclic (benzene) ring, which is activated by the -NHBoc group. The primary sites for substitution would be the C-5 and C-7 positions, which are ortho and para to the strongly activating carbamate group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
The C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a hallmark of 4-chloroquinolines and is attributed to the electron-withdrawing nature of the ring nitrogen. The nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed when a nucleophile attacks the C-4 carbon, particularly when the charge is delocalized onto the electronegative nitrogen atom. This makes the displacement of the chloride leaving group a favorable process.
The SNAr mechanism proceeds in two steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom at the C-4 position, which bears the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Leaving Group Departure : The aromaticity is restored by the elimination of the chloride ion.
A wide array of nucleophiles can be employed in this reaction, making it a cornerstone for the synthesis of diverse 4-substituted quinolines.
| Nucleophile Category | Example Nucleophile | Product Type |
| Amines | Primary/Secondary Alkylamines, Anilines | 4-Aminoquinolines |
| Azoles | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines |
| Azides | Sodium Azide | 4-Azidoquinolines |
| Thiols | Thiophenol | 4-(Phenylthio)quinolines |
| Other C-Nucleophiles | Malononitrile | 4-(Dicyanomethyl)quinolines |
This table summarizes various nucleophiles used in SNAr reactions with 4-chloroquinoline (B167314) derivatives, leading to a range of substituted products.
Transformations Involving the Carbamate Functional Group
The tert-butyl carbamate (Boc) group at the C-6 position serves primarily as a protecting group for the amino functionality. Its chemical transformations are central to manipulating this part of the molecule.
The removal of the Boc group is a common and crucial step to liberate the free amine (6-amino-4-chloroquinoline), which can then participate in further reactions. Boc deprotection is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which can form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
While strong acids like trifluoroacetic acid (TFA) are effective, milder and more selective methods have also been developed to accommodate sensitive functional groups elsewhere in the molecule.
| Reagent/Method | Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | Standard, highly effective method for acid-labile groups. |
| Hydrochloric Acid (HCl) | In solvents like Dioxane or Ethyl Acetate | Common and cost-effective alternative to TFA. |
| Oxalyl Chloride / Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. |
| Tetrabutylammonium Fluoride (TBAF) | Refluxing Tetrahydrofuran (B95107) (THF) | A non-acidic method for cleaving carbamates. |
| Catalytic Methods | Tris(4-bromophenyl)aminium radical cation with HSiEt₃ | Catalytic cleavage under mild conditions. |
This table presents common strategies for the deprotection of the N-Boc group, highlighting the diversity of available methods.
The nitrogen atom of a tert-butyl carbamate group is generally not nucleophilic. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly reducing its ability to act as a nucleophile in reactions like alkylation or acylation. Consequently, direct modification at the carbamate nitrogen of this compound is synthetically challenging and not a common transformation pathway. Synthetic strategies almost invariably involve the deprotection of the carbamate to regenerate the nucleophilic primary amine, which can then be readily derivatized.
Strategies for Derivatization and Analogue Generation from Tert Butyl 4 Chloroquinolin 6 Ylcarbamate
Diversification through Functionalization of the Chloro Substituent
The chlorine atom at the C4 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity. Its electron-withdrawing nature activates the C4 position for nucleophilic aromatic substitution (SNAr) and makes it amenable to various palladium-catalyzed cross-coupling reactions. nih.govtandfonline.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups. organic-chemistry.org By reacting tert-butyl 4-chloroquinolin-6-ylcarbamate with various boronic acids or their esters, a library of C4-arylated quinolines can be generated. Similarly, Sonogashira coupling can be employed to install terminal alkynes, providing a gateway to further transformations.
Table 1: Examples of C-C Coupling Reactions at the C4 Position
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting C4-Substituent |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | Phenyl |
| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl |
The C4 position readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of heteroatom nucleophiles. nih.govresearchgate.net This approach is widely used to introduce amino, alkoxy, and thioether functionalities, which can significantly alter the compound's physicochemical properties.
Amination: Reaction with primary or secondary amines, often under thermal conditions or with base catalysis, leads to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov The Buchwald-Hartwig amination offers a milder, palladium-catalyzed alternative for coupling a broad range of amines, including those that are less nucleophilic. libretexts.orgorganic-chemistry.org
Etherification: Alkoxides and phenoxides can displace the chloride to form C4-ethers. This reaction is typically performed in the presence of a strong base like sodium hydride.
Thiolation: Thiolates react smoothly to yield 4-thioether derivatives. These reactions are often carried out using a thiol and a base such as potassium carbonate. mdpi.com
Table 2: Examples of SNAr Reactions at the C4 Position
| Nucleophile | Reagent/Conditions | Resulting C4-Substituent |
|---|---|---|
| Primary/Secondary Amine | R¹R²NH, Heat or Base | -NR¹R² |
| Alcohol/Phenol | ROH, NaH, THF | -OR |
| Thiol | RSH, K₂CO₃, DMF | -SR |
| Hydrazine | N₂H₄·H₂O, EtOH, Reflux | -NHNH₂ |
Modifications at the Carbamate (B1207046) Nitrogen for Structural Elaboration
The tert-butoxycarbonyl (Boc) protecting group on the C6-amino functionality can be strategically manipulated. It can be removed to liberate the free amine, which then serves as a nucleophilic handle for a host of derivatization reactions.
Following the deprotection of the Boc group (typically with an acid like trifluoroacetic acid or HCl in dioxane), the resulting 6-amino-4-chloroquinoline is a key intermediate. This primary amine can react with various isocyanates or isothiocyanates to generate a diverse library of urea (B33335) and thiourea (B124793) derivatives, respectively. arabjchem.orgias.ac.in These moieties are known to act as effective hydrogen bond donors and acceptors, often contributing to enhanced target binding. mdpi.com
Table 3: Synthesis of Urea and Thiourea Derivatives
| Step 1: Deprotection | Step 2: Reagent | Solvent/Conditions | Resulting Functional Group |
|---|---|---|---|
| TFA in CH₂Cl₂ or HCl in Dioxane | Aryl isocyanate (Ar-N=C=O) | Pyridine (B92270) or Et₃N, THF | Aryl Urea (-NH-CO-NH-Ar) |
| TFA in CH₂Cl₂ or HCl in Dioxane | Alkyl isothiocyanate (R-N=C=S) | Pyridine or Et₃N, THF | Alkyl Thiourea (-NH-CS-NH-R) |
While direct alkylation or acylation of the carbamate nitrogen is generally challenging due to its lower nucleophilicity, these transformations are readily achieved after Boc deprotection. The resulting 6-amino group can be selectively N-alkylated using alkyl halides under basic conditions or undergo reductive amination with aldehydes or ketones. Furthermore, acylation with acid chlorides or anhydrides provides a straightforward route to a wide array of amide derivatives.
Exploration of Regioselective Functionalization on the Quinoline Ring System
Beyond the C4 and C6 positions, the quinoline ring itself can be functionalized to introduce additional points of diversity. Directed metalation strategies and C-H activation reactions have emerged as powerful methods for achieving regioselectivity on the quinoline scaffold. mdpi.com
By employing specific bases and reaction conditions, it is possible to selectively deprotonate and functionalize positions such as C2, C3, or C8. acs.orgnih.gov For instance, the use of lithium amides like lithium diisopropylamide (LDA) or mixed lithium-zinc/magnesium amide bases can direct metalation to different positions, which can then be trapped with various electrophiles (e.g., iodine, aldehydes, silyl (B83357) chlorides). acs.orgnih.govresearchgate.net While the directing-group ability of the carbamate at C6 and the influence of the C4-chloro substituent would need to be carefully considered, these methods offer a sophisticated approach to generating highly substituted quinoline analogues that would be difficult to access through classical methods. researchgate.netacs.org
Table 4: Potential Regioselective C-H Functionalization Sites
| Position | Methodology | Potential Reagents | Notes |
|---|---|---|---|
| C2, C8 | Directed Metalation | Li-Mg or Li-Zn amides | Regioselectivity is controlled by the choice of the metal amide base. acs.orgnih.gov |
| C3 | Directed Metalation | LDA at low temperature | Provides access to 3-substituted quinolines. acs.orgnih.gov |
| C2 | Pd-catalyzed C-H Activation | Often requires N-oxide activation | Primarily demonstrated on quinoline N-oxides. mdpi.com |
Design Principles for Focused Analogue Library Synthesis
The design of a focused analogue library from this compound is guided by several key principles aimed at maximizing the chemical diversity and biological relevance of the synthesized compounds. These principles include scaffold hopping, bioisosteric replacement, and the exploration of structure-activity relationships through systematic modification of different parts of the molecule.
A primary strategy involves the diversification at the 4-position . The chloro group at this position is activated towards nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing a wide array of functional groups. frontiersin.org The design of the library would therefore include a diverse set of nucleophiles, such as primary and secondary amines, thiols, and alcohols, to generate a series of 4-substituted amino-, thio-, and alkoxy-quinolines, respectively. The choice of nucleophiles is critical and should be guided by the desired physicochemical properties of the final compounds. For instance, incorporating basic amines can influence solubility and potential interactions with biological targets. nih.gov
Another important design principle is scaffold hopping and bioisosteric replacement . nih.gov This involves replacing parts of the quinoline scaffold or the substituent groups with other chemical moieties that are expected to have similar biological activities but may offer improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. researchgate.net For example, the quinoline core itself could be replaced by a quinazoline (B50416) or other heterocyclic systems. nih.gov Similarly, the tert-butyl carbamate group could be replaced with other isosteres like sulfonamides or amides to probe the importance of this group for biological activity.
Structure-activity relationship (SAR) exploration is a central theme in library design. researchgate.net Systematic modifications are made to different parts of the molecule to understand their contribution to the observed biological activity. For the this compound scaffold, this would involve:
Varying the substituents at the 4-position: Introducing a library of amines with different steric and electronic properties (e.g., aliphatic, aromatic, cyclic) to probe the binding pocket of a target protein. youtube.com
Modification of the 6-carbamate group: After deprotection of the tert-butyl carbamate to the corresponding 6-aminoquinoline (B144246), a library of amides or sulfonamides can be synthesized to explore the SAR at this position. researchgate.net
Substitution on the quinoline ring: Exploring the effect of adding other substituents to the quinoline core, although this often requires starting from a different precursor. nih.gov
The table below outlines some design principles for a focused library synthesis starting from this compound.
| Design Principle | Target Position | Rationale | Example Modifications |
| Nucleophilic Aromatic Substitution | C4-position | Introduce diverse functional groups to explore binding pockets and modulate physicochemical properties. | Reaction with various amines, thiols, and alcohols. |
| Cross-Coupling Reactions | C4-position | Form C-C or C-N bonds to introduce aryl, heteroaryl, or different amino groups. | Suzuki-Miyaura coupling with boronic acids, Buchwald-Hartwig amination with amines. |
| Scaffold Hopping/Bioisosterism | Quinoline Core / C6-Carbamate | Access novel chemical space, improve ADME properties, and circumvent existing patents. nih.govcambridgemedchemconsulting.com | Replacement of the quinoline with a quinazoline; replacement of the carbamate with a sulfonamide. mdpi.com |
| SAR by Analogue Synthesis | C4 and C6 positions | Systematically probe the effect of steric, electronic, and physicochemical properties on biological activity. scilit.com | Introduction of a matrix of substituents with varying properties at both positions. |
Post-Synthetic Modifications and Late-Stage Functionalization
Post-synthetic and late-stage functionalization strategies are powerful tools for the rapid diversification of complex molecules like this compound, allowing for the introduction of chemical modifications in the final steps of a synthetic sequence. shu.ac.uk This approach is particularly valuable in medicinal chemistry for the fine-tuning of biological activity and pharmacokinetic properties.
One of the most common post-synthetic modifications for this scaffold involves the deprotection of the tert-butyl carbamate group . The tert-butoxycarbonyl (Boc) protecting group at the 6-amino position is labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group, yielding the free 6-amino-4-chloroquinoline. This primary amine can then be further functionalized through acylation, sulfonylation, or reductive amination to generate a wide range of amides, sulfonamides, and secondary or tertiary amines, respectively.
Late-stage functionalization often focuses on the modification of C-H bonds on the quinoline ring. nih.gov While challenging, these methods offer the ability to introduce substituents at positions that are not easily accessible through traditional synthetic routes. For 6-aminoquinoline derivatives, transition-metal-catalyzed C-H activation can be employed to introduce functional groups at various positions on the quinoline core. For example, directed C-H functionalization can be used to introduce substituents at the C5 or C7 positions, guided by the amino group at C6. nih.gov
Another avenue for late-stage functionalization is the modification of the substituents introduced at the 4-position . For instance, if a 4-amino substituent with a reactive functional group (e.g., an ester, a ketone, or an alkyne) has been installed, this group can be further elaborated. For example, an ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines to form amides. A ketone can be subjected to reductive amination, and an alkyne can undergo click chemistry reactions.
The following table summarizes some potential post-synthetic and late-stage functionalization strategies for derivatives of this compound.
| Modification Strategy | Target Site | Reagents and Conditions | Resulting Functional Group |
| Boc Deprotection | C6-Carbamate | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) or HCl in Dioxane | Primary Amine (-NH2) |
| Acylation of 6-Amino Group | C6-Amine (after deprotection) | Acyl chlorides or carboxylic acids with coupling agents (e.g., HATU, HOBt) | Amide (-NHCOR) |
| Sulfonylation of 6-Amino Group | C6-Amine (after deprotection) | Sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) | Sulfonamide (-NHSO2R) |
| Reductive Amination of 6-Amino Group | C6-Amine (after deprotection) | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Secondary or Tertiary Amine (-NHR, -NR2) |
| Late-Stage C-H Activation | Quinoline Ring (e.g., C5, C7) | Transition metal catalysts (e.g., Pd, Rh, Ru) with appropriate directing groups and reagents | Arylation, Alkylation, Halogenation, etc. nih.gov |
| Modification of 4-Substituent | Functional group on the C4-substituent | Dependent on the specific functional group (e.g., hydrolysis of an ester, click chemistry on an alkyne) | Diverse functionalities |
By employing these design principles and functionalization strategies, a large and diverse library of analogues based on the this compound scaffold can be efficiently synthesized for biological screening and the development of new chemical entities with desired properties.
Computational and Theoretical Investigations of Tert Butyl 4 Chloroquinolin 6 Ylcarbamate and Its Derivatives
Electronic Structure Analysis via Quantum Chemical Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. nih.govresearchgate.net For Tert-butyl 4-chloroquinolin-6-ylcarbamate, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly used for geometry optimization and electronic property calculation. cnr.itsemanticscholar.org These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. ekb.eg
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org
The distribution of these orbitals across the this compound structure is critical. The HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the nitrogen atom of the carbamate (B1207046) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the quinoline ring, particularly influenced by the electron-withdrawing chlorine atom at the C4 position.
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov For quinoline derivatives, this gap is influenced by the nature and position of substituents. arabjchem.orgsemanticscholar.org
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates good electron-donating capability. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity. |
| HOMO Localization | Quinoline ring, carbamate nitrogen | Likely sites for electrophilic attack. |
| LUMO Localization | Quinoline ring (esp. near C4-Cl) | Likely sites for nucleophilic attack. |
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ekb.eg The map is plotted on the molecule's electron density surface.
For this compound, the EPS map would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are favorable for electrophilic attack. These would be concentrated around the nitrogen atom of the quinoline ring, the oxygen atoms of the carbamate group, and to a lesser extent, the chlorine atom.
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the tert-butyl group.
Neutral Regions (Green): Areas with balanced electrostatic potential, typically the carbon-rich aromatic ring and the aliphatic tert-butyl group.
This visual representation complements FMO theory by providing a more intuitive guide to the molecule's reactive behavior based on electrostatic interactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with other molecules.
The molecule possesses several rotatable bonds, primarily around the carbamate linkage (C6-N, N-C=O, and O-C(CH₃)₃). Conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy, can identify the most stable, low-energy conformations.
The geometry of the quinoline ring itself is largely planar. The primary conformational flexibility arises from the orientation of the tert-butyl carbamate side chain relative to this ring. Steric hindrance between the bulky tert-butyl group and the quinoline core will play a significant role in determining the preferred geometry. Computational geometry optimization using methods like DFT would confirm that the most stable conformer likely positions the tert-butyl group away from the main ring to minimize steric clash. nih.gov
Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent, such as water, providing insights into how the environment affects its conformation and dynamics. arabjchem.orgnih.gov
In an aqueous environment, the polar carbamate group is expected to form hydrogen bonds with water molecules. arabjchem.org These interactions would stabilize certain conformations over others. MD simulations would likely show the formation of a stable hydration shell around the polar regions of the molecule. The hydrophobic tert-butyl group and the chloro-substituted part of the quinoline ring would have weaker interactions with water. arabjchem.org These simulations track the molecule's movements over time (e.g., nanoseconds), revealing the dynamic interplay between intramolecular flexibility and intermolecular interactions with the solvent. nih.gov
Prediction of Reactivity and Selectivity in Chemical Transformations
The computational data gathered from electronic structure analysis provides a strong basis for predicting the molecule's behavior in chemical reactions. The quinoline ring system has characteristic reactivity patterns.
Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is a key reactive site. The quinoline ring's nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. orientjchem.org Therefore, the C4-chloro group is expected to be readily displaced by various nucleophiles. This is a common and synthetically useful reaction for 4-chloroquinolines. nih.gov
Electrophilic Aromatic Substitution: The carbamate group at the C6 position is an ortho-, para-directing group. However, it is deactivating due to the electron-withdrawing nature of the carbonyl. Electrophilic substitution on the benzene (B151609) portion of the quinoline ring would likely occur at the C5 and C7 positions, though harsh conditions might be required.
Reactivity of the Carbamate Group: The carbamate linkage itself can be a site for reaction. The nitrogen is nucleophilic, though its reactivity is tempered by delocalization of its lone pair into the adjacent carbonyl group. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. The entire tert-butyl carbamate group can also serve as a protecting group for the amine at C6, which can be removed under acidic conditions.
Computational models can quantify these predictions. For instance, Fukui functions, derived from DFT, can be calculated to provide a numerical index of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks, offering a more refined prediction of selectivity. researchgate.net
Transition State Characterization and Energy Barrier Calculations
The synthesis and reactivity of quinoline derivatives are governed by the energy landscapes of the corresponding chemical reactions. Transition state theory is a cornerstone of understanding reaction kinetics, and computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these fleeting structures and calculating the associated energy barriers.
Research on the functionalization of quinoline rings has utilized DFT calculations to rule out certain reaction pathways by demonstrating prohibitively high energy barriers. rsc.org For instance, in the C-H functionalization of quinoline-N-oxides, computational studies can predict the regioselectivity by comparing the activation energies for substitution at different positions. rsc.org The mechanism for such reactions is often proposed based on experimental and computational studies, involving steps like the coordination of a metal catalyst, C-H activation, and subsequent bond formation. rsc.orgresearchgate.net
The stability of reaction products can also be predicted computationally. In one study, DFT calculations confirmed that a particular product isomer was energetically preferred by 6.414 kJ/mol, which aligned well with experimental observations. researchgate.net Furthermore, the activation energy for different reaction pathways can be compared; a higher activation energy for one pathway indicates that the formation of the corresponding product is kinetically less favorable. researchgate.net The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT calculations, which correlates with the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net Molecules with smaller energy gaps are generally more reactive. rsc.org
Table 1: Calculated Energy Data for Quinoline Derivative Reactions
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Product Energy Difference | 6.414 kJ/mol | Confirms experimental product preference | researchgate.net |
| HOMO-LUMO Energy Gap (Example) | 3.402 eV | Indicates higher chemical reactivity | rsc.org |
This table presents example data from computational studies on various quinoline derivatives to illustrate the types of parameters calculated.
Reaction Coordinate Mapping for Mechanistic Insights
To gain a more dynamic understanding of a chemical reaction, computational chemists map the reaction coordinate. This involves plotting the potential energy of the system as it progresses from reactants to products through the transition state. This mapping provides a detailed picture of the energetic changes throughout the reaction, revealing the presence of intermediates and the heights of energy barriers.
The reaction coordinate mapping method is particularly well-suited for describing complex quantum dissipative systems. arxiv.org The technique involves redefining the boundary between the system (the reacting molecules) and its environment by identifying a collective degree of freedom from the environment, known as the reaction coordinate (RC). arxiv.orgaps.org The quantum system is then expanded to include the RC, allowing for a more accurate, non-perturbative description of the system's dynamics, especially in scenarios with strong coupling to the environment. aps.org
For quinoline synthesis, such as the Combes synthesis which involves the acid-catalyzed ring closure of an intermediate Schiff base, the rate-determining step is the annulation of the molecule. wikipedia.org Mapping the reaction coordinate for this step would involve calculating the energy profile as the new ring is formed. This would help in understanding how substituents on the aniline (B41778) or the β-diketone starting materials influence the reaction rate through steric and electronic effects, thereby affecting the regioselectivity of the final quinoline product. wikipedia.org Computational studies on the dissociative ionization of quinoline have used potential energy surface calculations to map out the lowest energy paths for fragment formation, identifying various intermediates and transition states along the reaction coordinate. leidenuniv.nl
In Silico Design Principles for Novel Quinoline Derivatives
The design of novel quinoline derivatives with specific biological activities or material properties is increasingly driven by in silico methods. These computational approaches accelerate the discovery process by prioritizing compounds for synthesis, thereby saving significant time and resources. nih.govnih.gov
Virtual Screening for Synthetic Feasibility
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to possess a desired property, such as binding to a specific biological target. nih.govnih.gov This method is a cornerstone of modern drug discovery. mdpi.commdpi.com
The process often begins with the creation of a pharmacophore model or a three-dimensional quantitative structure-activity relationship (3D-QSAR) model based on a set of known active compounds. mdpi.combiointerfaceresearch.com These models define the essential structural features required for activity. Large databases of compounds are then computationally screened to find molecules that fit the model. bohrium.com For example, a 3D-QSAR study on 33 quinoline derivatives identified key structural characteristics beneficial for enhancing anti-gastric cancer properties, leading to the design of five new, more potent compounds. mdpi.com
Molecular docking is another critical virtual screening tool that predicts how a molecule binds to the active site of a protein. mdpi.comtandfonline.com Compounds are scored based on their predicted binding affinity and interaction modes. mdpi.com In one study, virtual screening of a library of quinoline derivatives against SARS-CoV-2 targets was used to identify potential leads, with subsequent molecular dynamics simulations used to validate the stability of the ligand-protein complexes. nih.gov The success of virtual screening is often measured by its "hit rate"—the percentage of computationally selected compounds that show actual activity in experimental assays. nih.gov Studies have shown that virtual screening can provide a significant enrichment of active compounds compared to random high-throughput screening. nih.gov
Table 2: Statistical Results from a 3D-QSAR (CoMFA) Model for Quinoline Derivatives
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.625 | Good predictive ability of the model | mdpi.com |
| r² (Coefficient of determination) | 0.913 | Strong correlation between predicted and observed values | mdpi.com |
| Optimum Components | 4 | Number of principal components in the PLS model | biointerfaceresearch.com |
This table shows example statistical data for a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, applied to a set of quinoline derivatives. mdpi.combiointerfaceresearch.com
Prediction of Synthetic Accessibility
A crucial aspect of in silico drug design is ensuring that the newly designed molecules can be synthesized in a laboratory. researchgate.net The concept of synthetic accessibility (SA) is used to quantify the ease or difficulty of synthesizing a particular compound. researchgate.neteurekaselect.com
Several computational methods have been developed to predict SA. These algorithms typically analyze a molecule's structure and assign a score based on factors like structural complexity, the presence of complex ring systems, the number of chiral centers, and the prevalence of its constituent fragments in databases of known molecules. researchgate.netmdpi.com The scores usually range from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.netresearchgate.net
For example, the SCScore was developed based on the premise that reaction products are, on average, more complex than their reactants. mdpi.com It uses a deep neural network trained on millions of reactant-product pairs to assign a synthetic accessibility score. mdpi.com Another approach involves constructing a chemical reaction network from historical reaction data to identify the shortest reaction paths needed to synthesize a compound, which is then used to classify it as easy-or hard-to-synthesize. mdpi.com These tools are vital for prioritizing virtual screening hits, ensuring that research efforts are focused on molecules that are not only promising on the computer but also synthetically feasible. researchgate.netmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Quinoline-N-oxide |
| Trifluoromethylquinoline |
Tert Butyl 4 Chloroquinolin 6 Ylcarbamate As a Versatile Synthetic Building Block
Role in the Assembly of Complex Polyheterocyclic Systems
Tert-butyl 4-chloroquinolin-6-ylcarbamate serves as a highly valuable scaffold in the synthesis of complex polyheterocyclic systems. Its utility stems from the presence of two key reactive sites: the chloro group at the 4-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the Boc-protected amino group at the 6-position, which can be deprotected to allow for further functionalization.
Synthesis of Advanced Polysubstituted Quinolines
The 4-chloro substituent on the quinoline (B57606) ring is a versatile handle for the introduction of a wide array of functionalities, enabling the synthesis of diverse polysubstituted quinolines. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One of the most powerful methods for the synthesis of 4-arylquinolines is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction involves the coupling of the 4-chloroquinoline (B167314) with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse library of 4-arylquinoline derivatives. A closely related compound, 4-chloro-8-tosyloxyquinoline, has been successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions, demonstrating the feasibility of such transformations on functionalized quinoline systems. researchgate.net
The Sonogashira coupling provides a direct route to 4-alkynylquinolines, which are valuable intermediates in organic synthesis. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples the 4-chloroquinoline with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting 4-alkynylquinolines can be further elaborated into more complex structures. For instance, a two-step method has been developed for the synthesis of 2-alkynyl-4-arylquinolines starting from 2,4-dichloroquinoline, where a regioselective Sonogashira coupling at the 2-position is followed by a Suzuki coupling at the 4-position. nih.gov This highlights the potential for sequential and regioselective functionalization of polychlorinated quinolines.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds and can be employed to introduce a variety of amino groups at the 4-position of the quinoline ring. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.comlibretexts.org This reaction involves the palladium-catalyzed coupling of the 4-chloroquinoline with a primary or secondary amine. The reaction conditions can be tuned to achieve selective amination, even in the presence of other reactive sites. For example, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) at the 6-position has been demonstrated, showcasing the ability to control reactivity in dihalogenated systems. nih.gov
The Heck reaction offers a method for the synthesis of 4-alkenylquinolines by coupling the 4-chloroquinoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a valuable tool for the formation of carbon-carbon double bonds and provides access to a range of substituted quinolines with potential applications in materials science and medicinal chemistry.
Below is a table summarizing potential cross-coupling reactions of this compound:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Arylquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylquinoline |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Aminoquinoline (B48711) |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenylquinoline |
Construction of Fused and Bridged Ring Systems
The strategic functionalization of this compound can pave the way for the construction of more complex fused and bridged ring systems. By introducing a suitable nucleophile or a reactive group at the 4-position, subsequent intramolecular cyclization reactions can be triggered to build additional rings onto the quinoline core.
For example, after a Sonogashira coupling to introduce an alkynyl group at the 4-position, an intramolecular cyclization could be induced to form a fused five- or six-membered ring. The specific outcome would depend on the nature of the alkyne substituent and the reaction conditions employed. The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones from 2,4-dichloroquinoline-3-carbonitrile (B1351073) demonstrates a strategy where nucleophilic substitution is followed by cyclization to generate a fused heterocyclic system. researchgate.nettypeset.io
Furthermore, the introduction of a side chain at the 4-position containing a nucleophilic group can lead to the formation of bridged systems through intramolecular nucleophilic substitution. The versatility of the 4-chloroquinoline moiety in such transformations has been demonstrated in the synthesis of various fused tetracyclic quinoline derivatives. nih.gov
Applications in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.org this compound, with its multiple reactive sites, is a promising candidate for the design of novel MCRs to generate diverse molecular scaffolds.
After deprotection of the Boc group to reveal the 6-aminoquinoline (B144246), this functionality can participate as a nucleophile in various MCRs. For instance, the free amine could react with an aldehyde and an isocyanide in a Ugi-type reaction to generate a complex peptide-like structure attached to the quinoline core. The use of aniline (B41778) derivatives in photoinduced carbonylative multicomponent reactions with aryl aldehydes and carbon monoxide to form α-aminoketones showcases the potential for aniline-like moieties in MCRs. rsc.org
Moreover, the 4-chloro group can also be involved in MCRs. For example, a one-pot reaction involving the substitution of the chloro group, followed by an intramolecular cyclization with other components, could lead to the rapid assembly of complex heterocyclic systems. The synthesis of quinoline-based imidazole-fused heterocycles via a one-pot condensation reaction of 2-chloroquinolin-3-carbaldehyde, an amidine, and an isocyanide illustrates the potential for chloroquinolines to participate in MCRs. tandfonline.com
Strategic Integration into Diverse Synthetic Pathways
The versatility of this compound allows for its strategic integration into a wide range of synthetic pathways. As a bifunctional building block, it can be used to introduce the quinoline scaffold into larger molecules, such as natural products, pharmaceuticals, and functional materials.
In medicinal chemistry, the quinoline core is a privileged scaffold found in many biologically active compounds. nih.govrsc.orgnih.gov The ability to functionalize both the 4- and 6-positions of the quinoline ring with a variety of substituents allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
In materials science, the rigid and planar nature of the quinoline ring makes it an attractive component for the synthesis of organic electronic materials. The introduction of different functional groups via the 4-chloro and 6-amino positions can be used to tune the electronic and photophysical properties of the resulting materials.
The strategic use of this compound is exemplified by the synthesis of complex heterocyclic systems where the quinoline unit is a key structural element. The ability to perform selective transformations at different positions of the molecule is crucial for the successful execution of such synthetic endeavors.
Future Research Directions and Emerging Methodologies
Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For quinoline (B57606) derivatives, the introduction of chirality can significantly impact their biological activity. Future research is anticipated to focus on the development of asymmetric synthetic routes to chiral analogues of tert-butyl 4-chloroquinolin-6-ylcarbamate.
One promising approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to produce chiral 1,4-dihydroquinolines with high enantioselectivity. acs.org This methodology could be adapted to introduce a stereocenter into the quinoline core. Similarly, copper-catalyzed asymmetric alkynylation of quinolones presents another avenue for creating chiral N-heterocyclic compounds. nih.gov
The development of novel chiral ligands containing quinoline motifs is another active area of research. researchgate.netthieme-connect.com These ligands can be used in combination with various transition metals to catalyze a wide range of asymmetric transformations, including carbon-carbon bond formation, allylic reactions, and cycloadditions. researchgate.net The application of these catalytic systems to precursors of this compound could provide efficient access to a diverse array of chiral derivatives.
Table 1: Examples of Chiral Catalysis in Quinoline Synthesis
| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Ir-SpiroPAP Catalyst | Asymmetric Hydrogenation | Chiral 1,4-Dihydroquinolines | Up to 99% |
| Copper bis(oxazoline) | Asymmetric Alkynylation | 2-Alkynylated Dihydroquinolines | Up to 96% |
Integration with Photoredox and Electrochemistry Methodologies for Novel Transformations
Recent years have witnessed a surge in the use of photoredox and electrochemistry to drive novel chemical transformations under mild conditions. These methodologies offer unique opportunities for the functionalization of quinoline scaffolds.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has been successfully applied to the C-H functionalization of heteroarenes, including quinolines. nih.govacs.org This approach allows for the introduction of various functional groups at specific positions of the quinoline ring, often with high regioselectivity. acs.org For this compound, photoredox catalysis could enable late-stage functionalization, providing access to novel analogues that would be difficult to synthesize using traditional methods. For instance, visible light-mediated C-H hydroxyalkylation of quinolines has been reported, offering a pathway to introduce hydroxyalkyl groups. nih.gov
Electrochemistry provides another powerful tool for activating and transforming organic molecules. The electrochemical synthesis of chloroquinoline derivatives has been explored, suggesting that electrochemical methods could be employed in the synthesis or modification of the target compound. nih.gov The precise control over reaction conditions afforded by electrochemistry can lead to improved yields and selectivities compared to conventional methods.
Exploration of Supramolecular Interactions and Self-Assembly (General Chemical Context)
The study of supramolecular chemistry, which focuses on non-covalent interactions between molecules, can provide valuable insights into the behavior of quinoline derivatives in biological and material science contexts. southasiacommons.net The quinoline scaffold can participate in various supramolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.
Research into the self-assembly of quinoline-based molecules has demonstrated their ability to form well-defined nanostructures, such as organogels. rsc.org These self-assembled materials can exhibit interesting photophysical properties and respond to external stimuli, such as volatile acids and organic amines. rsc.org Understanding the supramolecular behavior of this compound could lead to the development of novel materials with applications in sensing, drug delivery, and electronics.
Advanced Machine Learning Approaches for Reaction Prediction and Optimization
The application of artificial intelligence and machine learning (ML) is revolutionizing the field of chemical synthesis. nih.govacs.org These computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes. acs.orgnih.govresearchgate.net
Table 2: Applications of Machine Learning in Chemical Synthesis
| Application | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predicts the major product of a chemical reaction given the reactants and reagents. | Reduces the number of failed experiments and accelerates synthesis planning. |
| Retrosynthesis Planning | Identifies potential synthetic routes for a target molecule. | Facilitates the design of efficient and novel synthetic strategies. |
Bioinspired Synthetic Strategies for Quinoline-Based Scaffolds
Nature provides a rich source of inspiration for the design and synthesis of novel bioactive molecules. Quinoline alkaloids, which are naturally occurring compounds containing the quinoline scaffold, exhibit a wide range of biological activities. wikipedia.orgnih.gov
Bioinspired synthetic strategies aim to mimic the biosynthetic pathways of natural products to create structurally complex and diverse molecules. nih.gov The biosynthesis of quinoline alkaloids often involves precursors such as tryptophan and anthranilic acid. wikipedia.org By studying these natural synthetic pathways, chemists can develop new and efficient methods for constructing the quinoline core and introducing functional groups. This approach could lead to the discovery of novel quinoline-based compounds with improved therapeutic properties.
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 0–25°C for Boc protection to avoid side reactions).
- Solvent selection (e.g., DMF for polar intermediates, DCM for coupling reactions).
- Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Confirm structure and regiochemistry | δ 1.4 ppm (t-Bu singlet), aromatic proton splitting patterns . |
| HPLC-MS | Assess purity and molecular weight | C18 column, 70:30 MeOH/H₂O mobile phase; [M+H]⁺ ion in ESI+ mode. |
| FTIR | Identify functional groups | N-H stretch (~3350 cm⁻¹), C=O (1690–1730 cm⁻¹) . |
| DSC | Determine melting point | Heating rate 10°C/min, N₂ atmosphere . |
Note : Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) if experimental values are unavailable.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles with side shields .
- Engineering Controls : Fume hood for synthesis/purification steps; avoid dust generation .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How can regioselectivity challenges during chlorination or carbamate coupling be addressed?
Answer :
Regioselectivity is influenced by:
- Directing Groups : Use electron-withdrawing substituents (e.g., nitro) to direct electrophilic chlorination to the 4-position .
- Catalytic Systems : Pd(OAc)₂/Xantphos for selective cross-coupling at the quinoline 6-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbamate coupling efficiency by stabilizing transition states .
Case Study : Steric hindrance from the tert-butyl group may reduce yields; mitigate by slow reagent addition or elevated temperatures (40–60°C) .
Advanced: What methodologies are used to investigate reaction mechanisms in the synthesis of this compound?
Q. Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹³C-labeled Boc groups to track carbamate stability during deprotection .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy profiles for chlorination pathways .
Example : TFA-mediated Boc deprotection (as in ) can be studied using pH-dependent NMR to detect intermediates.
Advanced: How should researchers resolve contradictions in reported physical or spectral data for this compound?
Q. Answer :
- Data Validation : Cross-reference multiple databases (Reaxys, SciFinder) and replicate experiments under standardized conditions.
- Computational Tools : Predict properties via COSMOtherm (solubility) or ACD/Labs (pKa) .
- Collaborative Studies : Share samples with independent labs for NMR/MS cross-verification.
Example : If melting point data conflicts (e.g., 100–105°C vs. 110–115°C), perform DSC with pure reference standards to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
